1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC19809322
InChI: InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H
SMILES:
Molecular Formula: C7H2Cl2F3NO3
Molecular Weight: 275.99 g/mol

1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC19809322

Molecular Formula: C7H2Cl2F3NO3

Molecular Weight: 275.99 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene -

Specification

Molecular Formula C7H2Cl2F3NO3
Molecular Weight 275.99 g/mol
IUPAC Name 1,5-dichloro-2-nitro-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H
Standard InChI Key XVXCWPHXDKEQEI-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)[N+](=O)[O-]

Introduction

PropertyValue
Molecular FormulaC₇H₂Cl₂F₃NO₃
Molecular Weight275.99 g/mol
IUPAC Name1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene
InChI KeyXVXCWPHXDKEQEI-UHFFFAOYSA-N
Canonical SMILESC1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)N+[O-]

Synthesis and Manufacturing

The synthesis of 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene involves multi-step halogenation and functionalization reactions. While no direct patent describes its production, analogous methods for nitro-trifluoromethoxy benzene derivatives provide insight.

Example Synthetic Route:

  • Chlorination: Benzene is di-chlorinated using Cl₂ in the presence of FeCl₃ to yield 1,5-dichlorobenzene.

  • Nitration: Introduction of a nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures .

  • Trifluoromethoxylation: The trifluoromethoxy group is installed using silver-mediated coupling with trifluoromethyl hypofluorite .

Key Reaction Conditions:

  • Solvent: Aromatic hydrocarbons (e.g., toluene) or ethers (e.g., THF) .

  • Catalyst: Silver salts for trifluoromethoxy group introduction.

  • Yield: Patent data for similar compounds report yields exceeding 70–90% under optimized conditions .

Physicochemical Properties

The compound’s properties are influenced by its polar functional groups and halogen content:

Stability:

  • Thermal: Stable under standard conditions but may decompose at elevated temperatures.

  • Light Sensitivity: Nitro groups may cause photodegradation, necessitating storage in amber glass.

Hazard CategoryRisk Mitigation Strategy
Skin IrritationImmediate washing with soap/water
Eye ExposureFlush with water for 15 minutes
InhalationMove to fresh air; seek medical attention

Comparative Analysis with Structural Analogs

To contextualize its properties, we compare it to 2,4-Dichloro-5-nitrobenzotrifluoride (CAS: 400-70-4), a compound with a trifluoromethyl (-CF₃) group .

Table 3: Structural and Functional Comparison

Property1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene2,4-Dichloro-5-nitrobenzotrifluoride
Molecular FormulaC₇H₂Cl₂F₃NO₃C₇H₂Cl₂F₃NO₂
Functional Groups-OCF₃, -NO₂, -Cl-CF₃, -NO₂, -Cl
Molecular Weight275.99 g/mol259.99 g/mol
ApplicationsPharma intermediatesAgrochemical precursors

Key Insight: The trifluoromethoxy group enhances polarity compared to trifluoromethyl, altering solubility and reactivity.

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste .

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Material Science: Incorporating into fluorinated polymers for high-performance coatings.

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